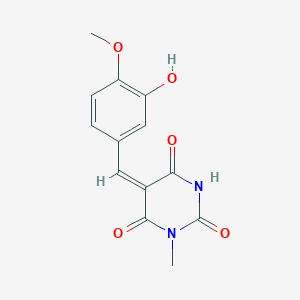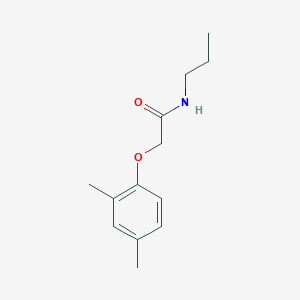
2-(2,4-dimethylphenoxy)-N-propylacetamide
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-propylacetamide, also known as propofol, is a widely used anesthetic drug that has been in use for over three decades. It was first synthesized in the 1970s by Dr. John B. Glen and his team at ICI Pharmaceuticals. Since then, propofol has become an essential drug for anesthesia induction and maintenance during surgeries and other medical procedures.
Wirkmechanismus
Propofol acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA by increasing the affinity of the receptor for GABA, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and produces the anesthetic effect of 2-(2,4-dimethylphenoxy)-N-propylacetamide.
Biochemical and Physiological Effects:
Propofol has several biochemical and physiological effects. It produces a rapid onset of anesthesia and a smooth recovery due to its rapid metabolism and elimination. Propofol also has antiemetic effects, which make it useful for preventing nausea and vomiting after surgery. However, this compound can cause respiratory depression, hypotension, and bradycardia, particularly at high doses or in patients with pre-existing medical conditions. It can also cause pain on injection and has been associated with the development of this compound infusion syndrome, a potentially fatal condition characterized by metabolic acidosis, rhabdomyolysis, and cardiac failure.
Vorteile Und Einschränkungen Für Laborexperimente
Propofol has several advantages for laboratory experiments. It is readily available and can be easily administered to animals for in vivo studies. It has a short half-life and is rapidly metabolized and eliminated, making it useful for studying the acute effects of anesthesia. However, 2-(2,4-dimethylphenoxy)-N-propylacetamide can also have confounding effects on experimental outcomes, particularly if the study involves the nervous system. It can alter neuronal activity and synaptic plasticity, which may affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-propylacetamide. One area of interest is the potential use of this compound as a neuroprotective agent in the treatment of neurological disorders such as stroke and traumatic brain injury. Another area of interest is the use of this compound as an anti-inflammatory agent in the treatment of conditions such as sepsis and acute respiratory distress syndrome. Propofol's potential anti-cancer effects also warrant further investigation. Additionally, there is a need for further research on the mechanisms underlying the adverse effects of this compound, such as this compound infusion syndrome, to develop strategies for their prevention and treatment.
Conclusion:
Propofol is a widely used anesthetic drug with several biochemical and physiological effects. Its use in clinical practice is well established, but recent research has focused on its potential therapeutic effects in other areas. Propofol acts as a positive allosteric modulator of the GABA receptor and produces the anesthetic effect by decreasing neuronal excitability. While this compound has several advantages for laboratory experiments, it can also have confounding effects on experimental outcomes. There are several future directions for research on this compound, including its potential use as a neuroprotective and anti-inflammatory agent and its anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
Propofol has been extensively studied for its anesthetic properties, and its use in clinical practice is well established. However, recent research has focused on the potential therapeutic effects of 2-(2,4-dimethylphenoxy)-N-propylacetamide in other areas, such as neuroprotection, anti-inflammatory effects, and cancer treatment. Propofol has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. It has also been found to have anti-inflammatory effects and may be useful in the treatment of conditions such as sepsis and acute respiratory distress syndrome. In addition, this compound has been shown to have anti-cancer effects in vitro and in vivo, suggesting that it may have potential as a cancer treatment.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-7-14-13(15)9-16-12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGQPCTVUTXPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4730179.png)
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-2-phenylethanone](/img/structure/B4730180.png)
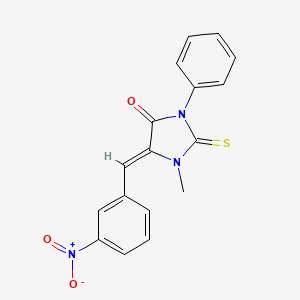
![N-(tert-butyl)-4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4730194.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B4730196.png)
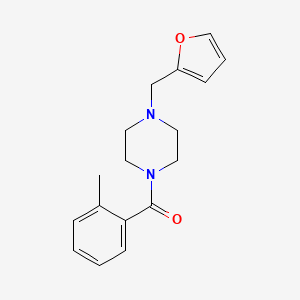
![N-(4-acetylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4730216.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4730224.png)
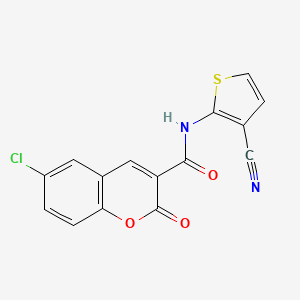
![1-[(4-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4730251.png)
![ethyl [6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4730257.png)
![2-(2,3-dimethylphenoxy)-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}acetohydrazide](/img/structure/B4730276.png)
![3-(4,5-dimethyl-3-thienyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4730283.png)
